Bis(2-chloro-1-methylethyl) ether
Overview
Description
Bis-(2-chloroisopropyl) ether: is an organic compound with the chemical formula C6H12Cl2O . It is a colorless liquid primarily used as a solvent for greases, waxes, and fats . This compound has also been found in municipal drinking water and is considered a persistent organic pollutant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis-(2-chloroisopropyl) ether is typically synthesized through the reaction of propylene oxide with hydrochloric acid . The reaction proceeds under controlled conditions to yield the desired ether .
Industrial Production Methods: In industrial settings, the production of bis-(2-chloroisopropyl) ether involves the chlorination of isopropyl ether . This process is carried out in the presence of a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(2-chloroisopropyl) ether can undergo oxidation reactions, forming peroxides when exposed to oxygen.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products:
Oxidation: Formation of unstable peroxides.
Substitution: Formation of substituted ethers and other derivatives.
Scientific Research Applications
Chemistry: Bis-(2-chloroisopropyl) ether is used as a solvent in various chemical reactions and processes. It is also employed as an analytical standard for the determination of analytes in water and sewage sludge by gas chromatography/mass spectrometry .
Biology and Medicine: While not extensively used in biological or medical research, bis-(2-chloroisopropyl) ether has been studied for its toxicological effects. It is moderately toxic following acute oral, dermal, and inhalation exposure .
Industry: This compound finds applications in the manufacturing of textiles, spotting agents, and cleaning solutions . It is also used as a solvent for resins, waxes, and oils .
Mechanism of Action
The mechanism of action of bis-(2-chloroisopropyl) ether involves its interaction with cellular components, leading to increased liver and kidney weights and congestion in experimental animals . It is a severe eye irritant but not a dermal irritant or sensitizer . The compound is not genotoxic or mutagenic in vitro and in vivo assays .
Comparison with Similar Compounds
- Dichloroisopropyl ether
- 2,2’-Dichlorodiisopropyl ether
- 2,2’-oxybis(2-chloropropane)
- Propane, 2,2’-oxybis(1-chloropropane)
Uniqueness: Bis-(2-chloroisopropyl) ether is unique due to its specific chemical structure and properties, which make it a valuable solvent in various industrial applications. Its stability and reactivity also distinguish it from other similar compounds .
Properties
IUPAC Name |
1-chloro-2-(1-chloropropan-2-yloxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFYJCYNJLBDRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OC(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O, Array | |
Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |
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Record name | DICHLOROISOPROPYL ETHER | |
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DSSTOX Substance ID |
DTXSID4020167 | |
Record name | bis(2-Chloro-1-methylethyl) ether | |
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Molecular Weight |
171.06 g/mol | |
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Physical Description |
Bis(2-chloro-1-methylethyl)ether is a colorless to light brown liquid. Odor threshold concentration 200 micrograms/liter. (NTP, 1992), Colorless to light brown liquid; [CAMEO] Colorless liquid; [MSDSonline], COLOURLESS-TO-BROWN OILY LIQUID. | |
Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |
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Record name | Bis(2-chloro-1-methylethyl) ether | |
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Boiling Point |
369.3 °F at 760 mmHg (NTP, 1992), 187 °C @ 760 MM HG, 187 °C | |
Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |
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Flash Point |
185 °F (NTP, 1992), 85 °C, 185 °F (Open cup), 85 °C o.c. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), MISCIBLE IN ORGANIC SOLVENTS, MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER, ACETONE, Water solubility of 1700 ppm at 20 °C., Solubility in water, g/100ml at 20 °C: 0.2 (poor) | |
Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |
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Density |
1.1122 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C/4 °C, PER CENT IN SATURATED AIR: 0.12 @ 25 °C, 760 MM HG; DENSITY OF SATURATED AIR: 1.05 @ 25 °C, 760 MM HG (AIR= 1), Relative density (water = 1): 1.1 | |
Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |
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Vapor Density |
6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (AIR= 1), Relative vapor density (air = 1): 6 | |
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Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 85.3 °F (NTP, 1992), 0.56 [mmHg], 0.56 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 75 | |
Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |
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Impurities |
Available in research quantities as a mixture containing approximately 30% of the isomeric 2-chloro-1-methylethyl(2-chloro-n-propyl)ether and smaller amounts of other isomers as impurities. | |
Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |
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Color/Form |
Colorless liquid | |
CAS No. |
108-60-1 | |
Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |
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Melting Point |
-143 °F (NTP, 1992), -96.8 TO -101.8 °C, -97 - -102 °C | |
Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/16092 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICHLOROISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does Bis(2-chloro-1-methylethyl) ether impact DNA synthesis in the liver?
A2: While this compound doesn't appear to directly induce unscheduled DNA synthesis (UDS) in rat or mice liver cells, it significantly increases S-phase synthesis (SPS) in mouse liver. [] This suggests that the compound might promote hepatocarcinogenicity through mechanisms related to increased cell proliferation rather than direct DNA damage. []
Q2: Beyond carcinogenicity, are there other toxicological concerns associated with this compound?
A3: Research indicates that this compound can lead to decreased body weight and reduced survival rates in both male and female F344 rats. [] This effect was observed to be dose-dependent, with higher doses resulting in more pronounced adverse effects. [] While this specific study did not identify this compound as a carcinogen in rats, the observed toxicity highlights the importance of further investigation into its potential health risks.
Q3: Has this compound been detected in environmental samples, and what are the implications?
A4: Yes, this compound has been found co-occurring with other odor-causing compounds in the source water of the Huangpu River. [] This raises concerns about its potential presence in drinking water sources and the need for effective treatment strategies to remove it. [] The co-occurrence with other odorants further complicates the issue, necessitating a multidimensional risk assessment that considers both health and aesthetic aspects. []
Q4: What research tools and resources are available to further study this compound?
A4: Research on this compound can be advanced through:
- In vitro assays: Utilizing cell lines like the L5178Y tk+/tk- mouse lymphoma cells can help assess the compound's mutagenic potential and explore structure-activity relationships. []
- Analytical techniques: Advanced analytical methods are crucial for detecting and quantifying this compound in complex matrices like environmental samples. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.